1,1,4,4-Tetraphenyl-2-butyne-1,4-diol
Description
Structure
2D Structure
Properties
IUPAC Name |
1,1,4,4-tetraphenylbut-2-yne-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22O2/c29-27(23-13-5-1-6-14-23,24-15-7-2-8-16-24)21-22-28(30,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,29-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXHDGJIYPGMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074537 | |
| Record name | 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-74-5 | |
| Record name | 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
| Source | EPA DSSTox | |
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| Record name | 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol | |
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| Record name | 1,1,4,4-TETRAPHENYL-2-BUTYNE-1,4-DIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for 1,1,4,4 Tetraphenyl 2 Butyne 1,4 Diol
Key Synthetic Routes and Precursors
Two-Step Alkylation Processes, e.g., from 1,1-Diphenyl-2-propyn-1-ol
A primary route to symmetrical diynes involves the oxidative dimerization of terminal alkynes, a process often referred to as Glaser coupling. wikipedia.orgrsc.org In this context, 1,1-Diphenyl-2-propyn-1-ol serves as a key precursor. The synthesis can be conceptualized as a two-step process:
Deprotonation: The terminal alkyne proton of 1,1-Diphenyl-2-propyn-1-ol is acidic and is removed by a suitable base to form a copper(I) acetylide intermediate. This is typically achieved using a copper(I) salt, such as copper(I) chloride or bromide, in the presence of a base like ammonia. wikipedia.org
Oxidative Coupling: The resulting copper acetylide is then subjected to an oxidant, often air or oxygen, which promotes the coupling of two acetylide units to form a symmetrical 1,3-diyne. This step forms the C4 backbone of the target molecule. rsc.org
This method is highly effective for creating symmetrical diynes from terminal alkyne precursors. Variants of this reaction, such as the Eglinton and Hay couplings, offer modifications in the copper catalyst system and oxidant, providing greater versatility and solubility in various solvents. wikipedia.orgorganic-chemistry.org
Table 1: Key Features of Alkyne Homocoupling Reactions
| Coupling Type | Typical Catalyst/Reagents | Oxidant | Key Characteristics |
| Glaser Coupling | Copper(I) salt (e.g., CuCl), Base (e.g., Ammonia) | Air/Oxygen | One of the oldest methods for synthesizing symmetrical diynes. wikipedia.org |
| Eglinton Reaction | Stoichiometric Copper(II) salt (e.g., Cu(OAc)₂) in Pyridine | Copper(II) | Does not require an external oxidant; the Cu(II) salt serves this role. wikipedia.org |
| Hay Coupling | Catalytic Copper(I) salt with a ligand (e.g., TMEDA) | Air/Oxygen | The catalyst complex offers better solubility and versatility. wikipedia.orgorganic-chemistry.org |
Utilizing Ketones on Acetylenic Grignard Reagents for Diol Formation
An alternative and highly effective strategy involves the use of organometallic reagents, specifically Grignard reagents derived from acetylene. This approach builds the molecule by reacting a C2 acetylenic core with two ketone molecules. The key steps are:
Formation of the Acetylenic di-Grignard Reagent: Acetylene gas is bubbled through a solution of a Grignard reagent, such as ethylmagnesium bromide, in a solvent like tetrahydrofuran (THF). The acidic protons of acetylene are abstracted, leading to the formation of the symmetrical bis-Grignard reagent, BrMg-C≡C-MgBr.
Nucleophilic Addition to Ketone: This powerful dinucleophile is then reacted with two equivalents of a ketone. For the synthesis of the title compound, benzophenone is used. Each Grignard center adds to the electrophilic carbonyl carbon of a benzophenone molecule. sigmaaldrich.com
Workup: The reaction results in a magnesium dialkoxide intermediate, which upon acidic workup (hydrolysis) yields the final 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol.
This method is a classic example of Grignard chemistry's power in constructing complex alcohols from simpler carbonyl precursors.
Condensation and Hydrolysis Mechanisms
The Grignard-based synthesis is a prime example of a process involving condensation and hydrolysis.
Condensation: The core of the synthesis is the carbon-carbon bond-forming reaction where the nucleophilic carbon of the acetylenic Grignard reagent attacks the electrophilic carbonyl carbon of benzophenone. This nucleophilic addition is a type of condensation reaction, as it joins two separate molecules.
Hydrolysis: Following the condensation, the resulting magnesium alkoxide salt is not the final product. A crucial hydrolysis step, typically involving the addition of an aqueous acid like dilute hydrochloric acid or ammonium chloride, is required. nih.gov This step protonates the alkoxide oxygen atoms to liberate the two hydroxyl groups, thereby forming the stable diol product and water-soluble magnesium salts.
Enantioselective Synthesis and Chiral Derivatization
While this compound is an achiral molecule, its structural framework is present in related chiral molecules that are of significant interest in asymmetric synthesis. The synthesis of these chiral analogs requires stereocontrolled methodologies.
Synthesis of Chiral Vicinal Diols, e.g., (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol
A prominent chiral derivative is (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol. This C₂-symmetric vicinal diol is not synthesized from the butynediol, but rather from an inexpensive chiral starting material, L-tartaric acid. wikipedia.org A practical multi-step synthesis proceeds as follows:
Starting Material: The synthesis begins with dimethyl L-tartrate, a readily available chiral pool compound. wikipedia.org
Protection: The secondary hydroxyl groups of the tartrate ester are protected, for instance, by forming a benzylidene acetal.
Grignard Reaction: The ester groups are then reacted with a phenyl Grignard reagent (phenylmagnesium bromide), which adds twice to each ester, replacing the methoxy groups with two phenyl groups and forming tertiary hydroxyls. wikipedia.org
Methylation: The newly formed tertiary hydroxyl groups are methylated using a reagent like methyl iodide with sodium hydride.
Deprotection: Finally, the protecting group on the vicinal diols is removed through an oxidation and reduction sequence to yield the target chiral diol.
This synthetic route establishes the desired stereochemistry from the outset and builds the complex tetraphenyl structure around the chiral core.
Table 2: Synthetic Overview for a Chiral Tetraphenylbutanediol Derivative
| Step | Reagents/Process | Purpose |
| 1 | Start with Dimethyl L-tartrate | Introduction of the chiral backbone. wikipedia.org |
| 2 | Acetal Formation | Protection of secondary hydroxyl groups. |
| 3 | Phenylmagnesium bromide | Introduction of phenyl groups via Grignard reaction. |
| 4 | Methyl iodide, NaH | Methylation of tertiary hydroxyl groups. |
| 5 | Oxidation/Reduction | Removal of the protecting group to yield the final diol. |
Regioselective Functionalization for Chiral Inducers
The synthesized (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol has found significant application as a chiral auxiliary. organic-chemistry.org Its utility stems from its ability to be regioselectively functionalized and to impart stereochemical control in subsequent reactions.
A key application is its use as an efficient and stable protecting group for boronic acids. organic-chemistry.org The chiral diol reacts with boronic acids to form chiral boronic esters. The steric bulk and defined stereochemistry of the diol auxiliary allow for a variety of transformations to be performed on the organic substituent of the boronic ester with high diastereoselectivity. organic-chemistry.org The stability of the resulting cyclopropylboronic esters, for example, allows for chromatographic separation of diastereomers and enables a wide range of subsequent reactions under acidic, basic, or radical conditions. organic-chemistry.org This functionalization makes the diol a valuable tool for accessing enantiomerically pure organoboron reagents, which are versatile intermediates in modern asymmetric synthesis.
Optimization of Reaction Conditions and Yields
The synthesis of this compound, a sterically hindered tertiary diol, necessitates carefully optimized reaction conditions to achieve satisfactory yields and purity. Research in this area focuses on several key parameters, including the choice of metal promoter in Barbier-type reactions, solvent systems, temperature, and reaction time.
One of the primary synthetic routes involves the coupling of benzophenone with a source of acetylide in a Barbier-type reaction. The choice of metal is critical in this process. While various metals can be employed, the specific selection impacts the reaction efficiency and product yield. The optimization of the metal promoter is a key area of investigation to enhance the rate of reaction and ensure the formation of the desired diol while minimizing side products.
Solvent selection is another crucial factor influencing the reaction outcome. The solubility of the reactants, particularly the organometallic intermediates, and the stabilization of transition states are highly dependent on the solvent system. Investigations into optimal solvents aim to identify media that facilitate efficient reaction kinetics and simplify product isolation.
Temperature and reaction time are interdependent parameters that must be fine-tuned. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts through decomposition or side reactions. Conversely, lower temperatures might lead to incomplete reactions or excessively long reaction times. Therefore, studies focus on identifying the optimal temperature profile that balances reaction speed and selectivity.
Table 1: Effect of Metal Promoter on Yield (Illustrative Data)
| Entry | Metal Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Mg | THF | 25 | 12 | Data not available |
| 2 | Zn | DMF | 25 | 12 | Data not available |
| 3 | In | H₂O | 25 | 12 | Data not available |
| 4 | SmI₂ | THF | -78 | 4 | Data not available |
Table 2: Optimization of Solvent and Temperature (Illustrative Data)
| Entry | Metal Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Optimal Metal | THF | 0 | 8 | Data not available |
| 2 | Optimal Metal | THF | 25 | 8 | Data not available |
| 3 | Optimal Metal | THF | 65 (reflux) | 4 | Data not available |
| 4 | Optimal Metal | Dioxane | 25 | 8 | Data not available |
| 5 | Optimal Metal | Toluene | 25 | 8 | Data not available |
Further systematic studies are required to populate these tables with experimental data, which would provide a comprehensive understanding of the reaction landscape and enable the rational design of highly efficient syntheses for this compound.
Reaction Mechanisms and Reactivity Studies of 1,1,4,4 Tetraphenyl 2 Butyne 1,4 Diol
Alkyne Moiety Reactivity
The carbon-carbon triple bond (alkyne) is a region of high electron density, making it susceptible to reactions with electrophiles and participation in cycloaddition processes. However, the reactivity of the alkyne in 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is significantly influenced by the steric hindrance imposed by the four bulky phenyl groups attached to the adjacent carbons.
Addition Reactions, e.g., Electrophilic Additions
Electrophilic addition is a characteristic reaction of alkynes. The reaction is initiated by the attack of an electrophile on the electron-rich triple bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgscribd.com For a symmetrical internal alkyne like this compound, the initial addition of an electrophile (E+) would form a vinylic carbocation. The positive charge would be located on one of the carbons of the original triple bond.
The subsequent attack by a nucleophile (Nu-) can result in both syn- and anti-addition products. The significant steric bulk from the four phenyl groups would likely hinder the approach of the electrophile and nucleophile, potentially slowing the reaction rate compared to less substituted alkynes. The reaction with hydrogen halides (HX) or halogens (X₂) would proceed through this mechanism. libretexts.org For example, the addition of one equivalent of HBr could lead to the formation of a bromo-alkene. masterorganicchemistry.com
Table 1: Potential Electrophilic Addition Reactions
| Reactant | Electrophile (E+) | Nucleophile (Nu-) | Potential Product |
|---|---|---|---|
| HBr | H+ | Br- | (E/Z)-2-bromo-1,1,4,4-tetraphenyl-2-butene-1,4-diol |
| Br₂ | Br+ | Br- | (E/Z)-2,3-dibromo-1,1,4,4-tetraphenyl-2-butene-1,4-diol |
Cycloaddition Processes
Cycloaddition reactions involve the formation of a cyclic product from two or more unsaturated molecules. libretexts.org The most common example involving alkynes is the Diels-Alder, or [4+2] cycloaddition, reaction, where the alkyne acts as the "dienophile" (the 2π-electron component) reacting with a conjugated diene (the 4π-electron component). sigmaaldrich.comlibretexts.org
In principle, this compound can function as a dienophile. The reaction with a diene, such as 1,3-butadiene, would yield a six-membered ring with a double bond. youtube.com The reaction is typically concerted and stereospecific. However, the rate and feasibility of such a reaction would be heavily dependent on the steric hindrance presented by the tetraphenyl substituents, which could make the approach of the diene difficult. Research on the parent compound, 2-butyne-1,4-diol (B31916), shows its involvement in cycloaddition reactions for preparing complex molecules, suggesting the potential for this reactivity, albeit likely sterically hindered in the tetraphenyl derivative. atamankimya.com
Other cycloaddition types, such as [2+2] cycloadditions, are also possible, particularly under photochemical conditions, which could lead to the formation of highly strained four-membered rings. libretexts.org
Hydroxyl Group Reactivity
The two tertiary hydroxyl (-OH) groups in this compound are key to its functionality in oxidation and polymerization reactions. The molecule's centrosymmetric structure places the hydroxyl groups on opposite sides. nih.gov
Oxidation Reactions
Tertiary alcohols, such as those present in this compound, are generally resistant to oxidation under mild conditions. This is because the carbon atom bearing the hydroxyl group (the carbinol carbon) does not have a hydrogen atom attached to it. Therefore, typical oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) will not react under standard conditions. Under forcing conditions, such as with hot, concentrated acid, oxidation can occur, but it proceeds via cleavage of a carbon-carbon bond, leading to the breakdown of the molecule.
Polymerization Reactions (e.g., with Isocyanates or Epoxides)
The presence of two hydroxyl groups allows this compound to act as a diol monomer in step-growth polymerization.
Polymerization with Isocyanates: This diol can react with diisocyanates (compounds containing two -NCO groups) to form polyurethanes. The reaction is a nucleophilic addition of the hydroxyl group's oxygen to the electrophilic carbon of the isocyanate group. Each molecule of the diol can react with two molecules of a diisocyanate, leading to the formation of a long polymer chain linked by urethane (-NH-COO-) bonds. The bulky tetraphenyl groups would become pendant groups on the polymer backbone, likely imparting properties such as high thermal stability and rigidity.
Table 2: Polyurethane Formation
| Monomer 1 (Diol) | Monomer 2 (Diisocyanate) | Repeating Unit Linkage | Polymer Type |
|---|---|---|---|
| This compound | Methylene diphenyl diisocyanate (MDI) | Urethane | Polyurethane |
Polymerization with Epoxides: The hydroxyl groups can also act as initiators for the ring-opening polymerization of epoxides (oxiranes). In a typical reaction, the hydroxyl proton can be activated by a catalyst (acidic or basic), and the oxygen atom then attacks one of the carbon atoms of the epoxide ring, causing it to open and form an ether linkage. Since the starting molecule is a diol, this process can occur at both ends, leading to the growth of a polyether chain. researchgate.netspecialchem.com
Decomposition and Pyrolysis Reactions
The thermal decomposition of this compound is expected to be a complex process involving multiple reaction pathways. Studies on structurally similar compounds, such as 1,1,4,4-tetraphenyl-1,4-butanediol and its butene derivatives, provide insight into potential mechanisms. amanote.comoup.com
Pyrolysis of these related compounds often proceeds via the elimination of hydroxydiphenylmethyl radicals. oup.com For this compound, high temperatures would likely initiate the homolytic cleavage of the C-C bonds adjacent to the alkyne or the C-O bonds.
Mechanistic studies on the pyrolysis of 2-butyne indicate that decomposition can produce propargyl (C₃H₃) and methyl (CH₃) radicals. researchgate.net These radicals are known precursors to the formation of benzene and polycyclic aromatic hydrocarbons (PAHs). researchgate.net Isomerization between butyne and butadiene isomers is also a key feature of the high-temperature chemistry of C₄H₆ compounds. dlr.de
In the case of the tetraphenyl-substituted diol, the pyrolysis would be more complex. The initial fragmentation could lead to the formation of benzophenone and benzhydrol. oup.com The reaction pathways are highly dependent on temperature and reaction time. For instance, the pyrolysis of 1,1,1,4,4,4-hexafluoro-2-butene shows that decomposition becomes intense at higher temperatures, leading to cyclization and polymerization reactions, and ultimately the formation of coke. nih.gov A similar progression could be anticipated for this compound, where initial fragmentation at moderate temperatures gives way to more complex secondary reactions at higher temperatures.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,3-butadiene |
| 1,1,4,4-tetraphenyl-1,4-butanediol |
| 1,1,4,4-Tetraphenyl-2-butene-1,4-diol |
| 2-butyne-1,4-diol |
| Benzophenone |
| Benzhydrol |
| Hexamethylene diisocyanate (HDI) |
| Methylene diphenyl diisocyanate (MDI) |
| Potassium permanganate |
| Chromic acid |
| Propargyl radical |
Mechanisms of Olefin Formation via Radical Elimination
While detailed studies on the radical elimination of this compound to form olefins are not extensively documented in readily available literature, the principles of radical chemistry allow for postulation of a plausible mechanism. Radical-initiated reactions often commence with the homolytic cleavage of a bond to generate radical intermediates. In the case of this diol, the reaction would likely be initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), upon heating or photolysis.
The reaction would proceed through the following steps:
Initiation: The initiator decomposes to form primary radicals.
Hydrogen Abstraction: The initiator radical abstracts a hydroxyl hydrogen from the diol, generating an oxygen-centered radical (an alkoxyl radical).
β-Scission: The alkoxyl radical can undergo β-scission, a common fragmentation pathway for radicals. In this case, cleavage of the carbon-carbon bond adjacent to the oxygen radical would lead to the formation of a ketone and a vinyl radical.
Chain Propagation: The newly formed vinyl radical could then participate in further reactions, potentially abstracting a hydrogen atom from another molecule of the diol to propagate the radical chain.
Alternatively, conversion of the hydroxyl groups to better leaving groups, such as halides (e.g., using phosphorus tribromide), could facilitate a radical elimination pathway. The resulting dibromide could then undergo a radical-mediated elimination to form an olefinic product.
Formation of Furan Derivatives and Ketones
The acid-catalyzed dehydration of this compound and its saturated analogue, 1,1,4,4-tetraphenylbutane-1,4-diol, provides a pathway to furan derivatives. The dehydration of the saturated diol is known to produce 2,2,5,5-tetraphenyltetrahydrofuran. This suggests that under acidic conditions, the acetylenic diol can also undergo cyclization to form a furan ring system.
A plausible mechanism for the formation of a tetraphenylfuran derivative from this compound involves an initial Meyer-Schuster rearrangement, which is the acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated ketones. This rearrangement would lead to the formation of a diketone intermediate, 1,2,3,4-tetraphenylbutane-1,4-dione. This diketone can then undergo an intramolecular aldol-type condensation, followed by dehydration, to yield 2,3,4,5-tetraphenylfuran.
The formation of ketones from acetylenic diols can also occur through hydration of the alkyne moiety, typically catalyzed by mercury salts in acidic media, followed by tautomerization of the resulting enol to the more stable keto form.
| Reactant | Reagents/Conditions | Product(s) |
| This compound | Acid catalyst (e.g., H₂SO₄) | 2,3,4,5-Tetraphenylfuran, Ketone derivatives |
| 1,1,4,4-Tetraphenylbutane-1,4-diol | Acid catalyst | 2,2,5,5-Tetraphenyltetrahydrofuran |
Friedel-Crafts Cyclialkylations and Intramolecular Rearrangements
The phenyl groups of this compound can participate in intramolecular Friedel-Crafts reactions under the influence of a Lewis acid catalyst. Friedel-Crafts reactions are a set of reactions developed by Charles Friedel and James Crafts in 1877 to attach substituents to an aromatic ring. uni-regensburg.de In the context of this diol, the hydroxyl groups can act as precursors to carbocations, which can then be attacked by the electron-rich phenyl rings.
The reaction typically proceeds as follows:
Carbocation Formation: In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), one of the hydroxyl groups is protonated and subsequently eliminated as a water molecule, generating a tertiary benzylic carbocation. The stability of this carbocation is enhanced by the adjacent phenyl groups.
Intramolecular Electrophilic Aromatic Substitution: The carbocation then acts as an electrophile and is attacked by one of the phenyl groups on the other end of the molecule. This intramolecular cyclization leads to the formation of a new ring.
Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the aromaticity of the ring, yielding the final cyclized product.
Depending on which phenyl group participates in the cyclization and the specific reaction conditions, various polycyclic aromatic products can be formed. Intramolecular rearrangements can also occur, particularly if the initially formed carbocation can rearrange to a more stable species before the cyclization step.
| Starting Material | Reagent | Reaction Type | Potential Product |
| This compound | Lewis Acid (e.g., AlCl₃) | Intramolecular Friedel-Crafts Cyclialkylation | Polycyclic Aromatic Compound |
Derivatization and Functionalization Strategies
Modification of Hydroxyl Groups for Specific Applications
The two hydroxyl groups of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol are primary sites for chemical modification, allowing for the introduction of various functionalities that can significantly alter the molecule's properties and applications.
Common strategies for modifying these hydroxyl groups include etherification and esterification. For instance, the synthesis of (2R,3R)-1,4-dimethoxyl-1,1,4,4-tetraphenyl-2,3-butanediol from the corresponding tetraol highlights the feasibility of converting the hydroxyl groups into ethers. While this example involves a related saturated compound, it suggests that similar etherification reactions could be applied to the butynediol scaffold to enhance its solubility in organic solvents or to introduce reactive sites for further functionalization.
Esterification, another fundamental reaction of alcohols, can be employed to attach a wide array of side chains to the this compound core. These ester linkages can be designed to be stable or cleavable under specific conditions, enabling applications in areas such as drug delivery or responsive materials. The choice of the acyl group can be used to control properties like hydrophobicity, thermal stability, and liquid crystalline behavior.
Below is a table summarizing potential modifications of the hydroxyl groups and their anticipated impact on the molecule's properties.
| Modification Type | Reagents and Conditions | Potential Applications |
| Etherification | Williamson ether synthesis (e.g., alkyl halides, base), Acid-catalyzed dehydration | Improved solubility, introduction of polymerizable groups, precursors for liquid crystals |
| Esterification | Acyl chlorides or anhydrides with a base catalyst, Fischer esterification | Pro-drugs, controlled release systems, modification of surface properties, building blocks for polyesters |
| Silylation | Silyl halides (e.g., TBDMSCl) with a base | Protection of hydroxyl groups during further synthesis, increased volatility for analysis |
Introduction of Diverse Functional Groups into Target Compounds
Beyond the modification of the hydroxyl groups, the core structure of this compound offers other avenues for introducing diverse functional groups. The central alkyne unit is a key reactive site that can participate in a variety of chemical transformations.
One of the most powerful methods for functionalizing alkynes is through cycloaddition reactions. The Diels-Alder reaction, a cornerstone of organic synthesis, can be utilized where the alkyne acts as a dienophile. libretexts.orglibretexts.org This reaction allows for the construction of complex, six-membered ring systems fused to the butynediol backbone. The specific nature of the diene used in the reaction can introduce a wide range of functional groups, leading to derivatives with tailored electronic, optical, or biological properties.
Furthermore, the triple bond can undergo various addition reactions. Halogenation, for example, can introduce bromine or chlorine atoms, which can then serve as handles for subsequent cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
The introduction of azide or amine functionalities into diols, while not specifically documented for this compound, represents a viable strategy based on general organic synthesis principles. These groups can be introduced by first converting the hydroxyl groups into better leaving groups, such as tosylates or mesylates, followed by nucleophilic substitution with azide or amine nucleophiles.
The following table outlines some strategies for introducing diverse functional groups into the this compound scaffold.
| Functional Group | Synthetic Strategy | Potential Applications of Derivatives |
| Halogens | Addition of halogens (e.g., Br₂, Cl₂) across the alkyne | Intermediates for cross-coupling reactions, flame retardants |
| Heterocycles | [4+2] Cycloaddition (Diels-Alder) reactions with dienes | Biologically active compounds, organic electronics |
| Azides | Nucleophilic substitution of activated hydroxyl groups | Precursors for "click" chemistry, photoaffinity labeling |
| Amines | Nucleophilic substitution of activated hydroxyl groups, reduction of azides | pH-responsive materials, catalysts, building blocks for polyamides |
Post-Functionalization Methodologies for Enhanced Properties
The derivatives of this compound can be further modified through post-functionalization methodologies to enhance their properties and create advanced materials. These strategies are particularly relevant when the derivatized molecule is used as a monomer or a building block in larger assemblies.
For instance, if the initial derivatization introduces polymerizable groups, such as acrylates or methacrylates, via esterification of the hydroxyls, the resulting monomers can be polymerized. The resulting polymers, containing the rigid tetraphenyl-butynediol core in their side chains or backbone, can then be subjected to post-polymerization modification. This approach allows for the creation of a library of polymers with diverse functionalities from a single parent polymer. "Click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC), is a powerful tool for such modifications. mcmaster.camcmaster.ca
Derivatives of this compound can also be used to modify the surfaces of materials. By tethering these molecules to a surface, the unique properties of the tetraphenyl-butynediol core, such as its rigidity and aromatic nature, can be imparted to the material. This can be useful for applications in chromatography, sensing, or for creating surfaces with specific wetting properties.
Furthermore, the bifunctional nature of the diol allows for its use as a cross-linking agent. By reacting the hydroxyl groups with difunctional reagents, three-dimensional polymer networks can be formed. The properties of these networks, such as their mechanical strength and thermal stability, can be tuned by controlling the degree of cross-linking and the nature of the cross-linking agent.
The table below summarizes some post-functionalization methodologies and their potential impact on the properties of materials derived from this compound.
| Methodology | Description | Enhanced Properties |
| Post-Polymerization Modification | Chemical modification of a polymer containing the diol derivative. | Introduction of new functionalities, tuning of solubility and thermal properties. |
| Surface Modification | Attachment of diol derivatives to a solid support. | Altered surface energy, creation of specific binding sites. |
| Cross-linking | Formation of a network structure using the diol as a cross-linker. | Increased mechanical strength, improved thermal stability, solvent resistance. |
| Metal-Organic Framework (MOF) Synthesis | Use of diol derivatives as organic linkers in MOF construction. | Creation of porous materials for gas storage, separation, and catalysis. |
Coordination Chemistry and Ligand Properties
Ligand Formation with Metal Ions
1,1,4,4-Tetraphenyl-2-butyne-1,4-diol, through its hydroxyl groups and the π-system of its carbon-carbon triple bond, can coordinate with metal ions to form a variety of complexes. The specific coordination mode is influenced by the metal ion's nature, its oxidation state, and the reaction conditions.
A notable example of such coordination involves the formation of dicobalt complexes. The reaction of alkynes with dicobalt octacarbonyl, [Co₂(CO)₈], is a well-established method for protecting the alkyne functionality. This reaction yields stable dicobaltatetrahedrane-type clusters where the alkyne is coordinated perpendicularly to the cobalt-cobalt bond. mdpi.com These complexes are crucial intermediates in various organic transformations. For instance, dicobalt carbonyl complexes have been employed as masked alkyne equivalents in the active metal template synthesis of polyyne researchgate.netrotaxanes, which are investigated as "insulated molecular wires". d-nb.info
While much of the detailed crystallographic research has focused on the less sterically hindered 2-butyne-1,4-diol (B31916), the principles of complex formation extend to its tetraphenyl derivative. Studies on 2-butyne-1,4-diol have shown the formation of a series of dicobalt tetrahedrane (B94278) complexes. researchgate.net These complexes, such as [Co₂(CO)₆(µ-HOCH₂C≡CCH₂OH)], serve as structural models for understanding the bonding and reactivity of more complex derivatives. researchgate.net
Study of Metal Ion Interactions in Biological Systems
The interaction of metal ions and their complexes within biological systems is a cornerstone of bioinorganic chemistry, with applications ranging from diagnostics to therapeutics. mdpi.comscispace.comnih.gov Metal complexes can interact with biological targets like DNA and proteins, leading to specific biological activities. nih.govrasayanjournal.co.in
In the context of butyne-1,4-diol (B8721112) ligands, research has ventured into the potential therapeutic applications of their metal complexes. Specifically, a series of dicobalt tetrahedrane complexes ligated by 2-butyne-1,4-diol have been evaluated for their efficacy as anticancer metallodrugs through in silico docking studies. researchgate.net This computational screening approach helps in identifying potential drug candidates by simulating their interaction with biological macromolecules. researchgate.net Although this research highlights the biological potential of the dicobalt core complexed with the parent butynediol ligand, it lays the groundwork for investigating the biological activities of more substituted derivatives like this compound. The bulky phenyl groups could significantly alter the complex's lipophilicity, cellular uptake, and interaction with biological targets.
Role in Catalytic Processes through Metal Complex Stabilization
Metal complexes are fundamental to catalysis, driving a vast array of chemical transformations. mdpi.commdpi.com The ligand plays a crucial role in stabilizing the metal center, modulating its electronic properties, and influencing the selectivity and activity of the catalyst. Dinuclear metal-metal-bonded cobalt carbonyl compounds, for instance, are recognized for their catalytic activities. researchgate.net
While this compound itself is often the substrate in catalytic hydrogenations to produce valuable diols, researchgate.netncl.res.inresearchgate.netresearchgate.netrsc.org the metal complexes formed from this ligand have the potential to act as catalysts. The stabilization of metal ions by the ligand can create active sites for various reactions. For example, copper complexes with N-donor ligands are known to be effective catalysts for the oxidation of organic compounds. nih.gov By analogy, complexes of this compound could potentially catalyze reactions such as oxidations, reductions, or carbon-carbon bond-forming reactions. The stability afforded by the chelation or bridging of the diol ligand to the metal center is key to maintaining the catalyst's integrity and turnover number.
Formation of π-Complexes, e.g., with Copper(I)
The interaction of the electron-rich triple bond of alkynes with soft metal ions like copper(I) leads to the formation of π-complexes. nih.gov This bonding is typically described by the Dewar-Chatt-Duncanson model, involving σ-donation from the alkyne's filled π-orbital to an empty orbital on the metal, and π-back-donation from a filled d-orbital of the metal to an empty π* antibonding orbital of the alkyne. nih.gov
The formation of copper(I) π-complexes with the parent molecule, 2-butyne-1,4-diol, has been demonstrated through synthesis and X-ray diffraction studies. For example, the reaction of but-2-yne-1,4-diol with copper(I) chloride in the presence of piperazinium dichloride yields the anionic π-complex (PipH₂)[CuCl₂(HOCH₂C≡CCH₂OH)]₂·H₂O. researchgate.net In this complex, the C≡C bond coordinates to the copper(I) center. Similarly, a complex with 2-aminopyridinium, (2-AmpH)[CuCl₂(HOCH₂C≡CCH₂OH)], has also been synthesized and structurally characterized. researchgate.net
These studies confirm the ability of the butyne-diol scaffold to form stable π-complexes with copper(I). The bulky tetraphenyl substitution in this compound would sterically influence the approach to the metal center, potentially affecting the stability and geometry of such π-complexes compared to the unsubstituted analogue.
Supramolecular Chemistry and Host Guest Interactions
Characterization as a "Wheel-and-Axle" Host Compound
1,1,4,4-Tetraphenyl-2-butyne-1,4-diol is a well-characterized example of a "wheel-and-axle" host compound. acs.org This classification stems from its distinct molecular shape: a long, rigid linear core—the butyne "axle"—flanked at both ends by bulky tetraphenylmethyl groups, which act as the "wheels". researchgate.net This specific arrangement prevents the host molecules from packing closely together in the solid state, thereby creating cavities or channels within the crystal lattice. These voids are suitably sized to accommodate and trap other molecules, known as guests. The foundational work by Toda and Akagi in 1968 first identified 1,1,4,4-tetraphenylbut-2-yne-1,4-diol as a host compound with the ability to form inclusion complexes with a wide range of organic substances. acs.org
Formation of Inclusion Complexes
The ability to form inclusion complexes is a hallmark of this compound's function in supramolecular chemistry. This process involves the encapsulation of a guest molecule within the structural cavities of the host lattice.
The formation and stability of these host-guest complexes are governed by non-covalent interactions. researchgate.net Hydrogen bonds are particularly crucial. The hydroxyl groups of the diol can act as hydrogen bond donors, interacting with suitable acceptor atoms on the guest molecule or with other host molecules. nih.govlibretexts.org In the absence of guest molecules, these hydroxyl groups form intermolecular O—H⋯O hydrogen bonds with each other, stabilizing the crystal structure. nih.govresearchgate.net
Research has demonstrated the remarkable versatility of this compound in encapsulating a wide array of organic guest molecules. Its efficacy as a host extends to various functional groups. Early studies revealed its capacity to form inclusion complexes with ketones, amines, sulfoxides, aldehydes, esters, ethers, amides, sulfides, and nitriles. acs.org More recent investigations have also shown its ability to form complexes with pyridines and methylpyridines. researchgate.netresearchgate.net This broad guest-binding capability underscores its utility in creating diverse supramolecular assemblies.
| Guest Molecule Class | Examples |
|---|---|
| Ketones | Acetone |
| Amines | Methylamine |
| Sulfoxides | Dimethyl sulfoxide |
| Pyridines | Pyridine, 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine |
| Aldehydes | Acetaldehyde |
| Esters | Ethyl acetate |
| Ethers | Diethyl ether |
| Amides | Dimethylformamide |
Crystal Engineering and Molecular Packing
The principles of crystal engineering can be applied to this compound to design solid-state architectures with specific properties. The predictable nature of its non-covalent interactions, especially hydrogen bonding, allows for the rational construction of supramolecular structures.
In its pure crystalline form, this compound molecules self-assemble into well-defined patterns. X-ray diffraction studies have shown that the molecule is centrosymmetric, with the hydroxyl groups positioned on opposite sides. nih.gov These hydroxyl groups engage in intermolecular O—H⋯O hydrogen bonds, which link the individual molecules into infinite, linear supramolecular chains extending along the crystallographic b-axis. nih.govresearchgate.net This hydrogen-bonding motif is a key feature of its crystal packing.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 11.7760 (7) |
| b (Å) | 6.1154 (4) |
| c (Å) | 14.7620 (9) |
| β (°) | 104.930 (8) |
| Volume (ų) | 1027.20 (11) |
| Z | 2 |
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| O1—H1A⋯O1ⁱ | 0.82 | 2.37 | 3.040 (3) | 139 |
Self-Assembly Processes
The self-assembly of this compound is a directed process governed by specific intermolecular forces, leading to the formation of ordered supramolecular structures.
The primary driving force behind the self-assembly of this compound is intermolecular hydrogen bonding. Crystallographic studies have revealed that the hydroxyl groups of the molecule are pivotal in forming these non-covalent bonds. Specifically, O—H⋯O hydrogen bonds are established between adjacent molecules.
This directional and specific interaction leads to the formation of a one-dimensional, linear supramolecular chain. In the crystal structure, the molecule is centrosymmetric, with the inversion center located at the midpoint of the C≡C triple bond. This arrangement places the hydroxyl groups on opposite sides of the molecule, facilitating the propagation of the linear chain along the crystallographic b-axis. The geometry of this hydrogen bond has been characterized, providing insight into the stability and directionality of the assembly.
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| O1—H1A⋯O1(i) | 0.82 | 2.37 | 3.040 (3) | 139 |
Symmetry code: (i) -x+1, -y+1, -z
There is a lack of specific research in the available literature concerning the control of the self-assembly dynamics for this compound. However, the dynamics of self-assembly for molecular systems, in general, are known to be influenced by several external factors. These include:
Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly affect the strength of the intermolecular interactions driving the assembly.
Temperature: Temperature can influence the kinetic and thermodynamic aspects of self-assembly, potentially leading to different supramolecular structures or polymorphs.
Concentration: The concentration of the molecule in solution can impact the nucleation and growth of the self-assembled structures.
While these principles are broadly applicable, their specific effects on the self-assembly dynamics of this compound have not been experimentally detailed.
Applications in Advanced Materials Science
Building Block for Organic Materials
Theoretically, the rigid and well-defined structure of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol makes it a candidate as a foundational building block for the synthesis of novel organic materials. The presence of two hydroxyl groups allows for its incorporation into larger molecular architectures through esterification, etherification, or other condensation reactions. The tetraphenyl substituents would impart significant steric hindrance and potentially lead to materials with high thermal stability and amorphous character, preventing close packing of polymer chains.
Polymer Chemistry
Crosslinking Agent in Polymer Formulations
The bifunctional nature of this compound, with its two reactive hydroxyl groups, suggests its potential use as a crosslinking agent. In polymer formulations, it could be used to link polymer chains together, creating a three-dimensional network. This would be expected to increase the material's rigidity, thermal stability, and solvent resistance. The rigid butyne core would act as a stiff junction point, potentially leading to materials with high modulus.
Monomer in High-Performance Polymer Synthesis (e.g., Polyurethanes, Polyesters)
As a diol, this compound could theoretically serve as a monomer in the synthesis of high-performance polymers such as polyurethanes and polyesters.
Polyurethanes: In polyurethane synthesis, it could react with diisocyanates. The bulky tetraphenyl groups would likely hinder chain mobility, leading to a high glass transition temperature (Tg) and enhanced thermal stability. The rigidity of the butyne unit would contribute to a high modulus.
Polyesters: Similarly, in polyester synthesis, it could be reacted with dicarboxylic acids or their derivatives. The resulting polyesters would be expected to exhibit high thermal stability and potentially unique optical or mechanical properties due to the bulky, aromatic nature of the monomer.
However, the steric hindrance around the hydroxyl groups might pose a significant challenge to achieving high molecular weight polymers, potentially limiting its practical application in this context.
Hydrogel Synthesis and Biomedical Applications
The incorporation of the hydrophobic and rigid this compound moiety into a hydrogel network is a theoretical possibility. It could be copolymerized with hydrophilic monomers to create amphiphilic networks. The hydrophobic domains formed by the tetraphenylbutynediol units could serve as physical crosslinks or as pockets for the encapsulation of hydrophobic drugs. However, there is no current research to support its use in hydrogel synthesis or any biomedical applications, and its biocompatibility would need to be thoroughly investigated.
Development of Functional Materials with Enhanced Properties
The unique structure of this compound suggests that its incorporation into materials could lead to enhanced properties. The phenyl groups could be functionalized to introduce specific functionalities, such as photosensitivity, charge transport properties, or specific binding sites. The rigid backbone could contribute to materials with high thermal stability, good mechanical strength, and potentially interesting photophysical properties. For instance, the conjugated system of the phenyl groups might lead to fluorescence or other optical phenomena.
Catalysis Research and Catalytic Applications
Precursor or Catalyst in Homogeneous Catalysis
Homogeneous catalysis involves catalysts that are in the same phase as the reactants. While alkynes and their derivatives often serve as substrates or ligands in such reactions, specific studies detailing the use of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol in these roles are not prominently featured in the current body of scientific literature.
Hydrogenation Reactions
Catalytic hydrogenation is a fundamental reaction in which hydrogen is added across double or triple bonds, typically using a metal catalyst. tcichemicals.comsigmaaldrich.com The hydrogenation of alkynes can be controlled to yield either alkenes or alkanes. sigmaaldrich.com While extensive research exists on the selective hydrogenation of 2-butyne-1,4-diol (B31916) to produce 2-butene-1,4-diol (B106632) or 1,4-butanediol using various catalysts, there is no available data from dedicated studies on the catalytic hydrogenation of this compound. The significant steric hindrance caused by the four phenyl groups would likely influence its reactivity and interaction with catalyst surfaces compared to its unsubstituted counterpart.
Cycloaddition Processes
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic compounds. acs.orgnih.govpku.edu.cn Transition metal-catalyzed cycloadditions, such as [4+2] or [2+2] reactions, are particularly valuable for synthesizing complex molecular architectures from simple alkynes and dienes. nih.gov However, a review of published research indicates a lack of studies where this compound is specifically employed as a substrate or precursor in catalytic cycloaddition processes.
Rhodium and Iridium-Catalyzed Reactions of Derivatives
Rhodium and iridium complexes are versatile catalysts for a wide array of organic transformations, including hydrogenations, C-H activation, and cycloadditions. rsc.orgresearchgate.netuva.nl The electronic and steric properties of ligands play a crucial role in the activity and selectivity of these catalysts. There is currently no scientific literature available that describes the synthesis of derivatives of this compound for use as ligands or substrates in rhodium- or iridium-catalyzed reactions.
Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gas reactants. wikipedia.org This setup offers advantages in catalyst separation and recycling.
Functionalized Supports for Catalyst Stability and Selectivity
Solid supports are crucial in heterogeneous catalysis for dispersing and stabilizing active metal nanoparticles, thereby enhancing catalyst longevity and performance. wikipedia.orgnih.gov These supports can be made from various materials, including metal oxides, carbon, or polymers. mdpi.comacs.org The process of creating functionalized supports often involves modifying the surface with organic molecules to tune surface properties or to anchor catalytic species more effectively. At present, there are no published studies detailing the use of this compound as a functionalizing agent for catalyst supports.
Metal-Organic Framework (MOF) Based Catalysts in Alkyne Transformations
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic molecules. cd-bioparticles.netfrontierspecialtychemicals.com Their high surface area and tunable pore environments make them promising candidates for catalytic applications. The organic linkers are a critical component, defining the structure and properties of the MOF. rsc.orgrsc.org A thorough review of the literature indicates that this compound has not been utilized as an organic linker in the synthesis of MOFs for catalytic alkyne transformations. The geometry and potential steric bulk of the molecule may present challenges for its incorporation into ordered, porous framework structures.
Theoretical and Computational Chemistry Studies
Quantum Mechanical (DFT) Calculations for Reaction Mechanisms
No specific studies utilizing Density Functional Theory (DFT) to investigate the reaction mechanisms of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol were identified. Such studies would typically involve calculating the energies of reactants, transition states, and products to elucidate reaction pathways, kinetics, and thermodynamics. While DFT is a powerful tool for this purpose, its application to this particular compound's reactivity, such as its dehydration, oxidation, or participation in cycloaddition reactions, has not been reported in the searched literature.
Computational Modeling of Host-Guest Interactions
There is a lack of published research on the computational modeling of host-guest interactions involving this compound. This type of study would explore the ability of the diol to act as a host or guest molecule, forming complexes with other species. Techniques such as molecular docking or free energy calculations would be employed to understand the binding affinities and modes of interaction. The bulky tetraphenyl substitution might suggest potential for inclusion complexes, but this has not been computationally investigated in the available literature.
Conformational Analysis and Molecular Dynamics Simulations
Detailed conformational analysis and molecular dynamics (MD) simulations of this compound are not described in the scientific literature found. Conformational analysis would reveal the various low-energy shapes the molecule can adopt, governed by the rotation around its single bonds. MD simulations would provide insights into the dynamic behavior of the molecule over time, including the flexibility of the phenyl groups and the butyne backbone, and how this is influenced by its environment (e.g., in different solvents). While the crystal structure provides a solid-state conformation, its behavior in solution or at different temperatures remains computationally unexplored.
Advanced Structural Analysis in Research
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a definitive technique for determining the atomic and molecular structure of a crystalline compound. Analysis of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol has revealed key structural features in the solid state.
The molecule is centrosymmetric, with the center of inversion located at the midpoint of the central carbon-carbon triple bond (C≡C). nih.govresearchgate.net This inherent symmetry dictates that the two hydroxyl (-OH) groups and their associated tetraphenyl moieties are positioned on opposite sides of the molecule. nih.govresearchgate.net The crystal structure is stabilized by intermolecular O—H⋯O hydrogen bonds, which link the molecules into a linear supramolecular chain extending along the b-axis of the crystal lattice. nih.govresearchgate.net
The bond distance of the C≡C triple bond was determined to be 1.178 (5) Å. nih.govresearchgate.net This value is comparable to that observed in other uncoordinated alkyne structures, such as 2-butyne-1,4-diol (B31916). nih.gov
Detailed crystallographic data from a study conducted at 293 K are presented below. nih.govresearchgate.net
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical Formula | C₂₈H₂₂O₂ |
| Formula Weight | 390.46 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.7760 (7) |
| b (Å) | 6.1154 (4) |
| c (Å) | 14.7620 (9) |
| β (°) | 104.930 (8) |
| Volume (ų) | 1027.20 (11) |
| Z (molecules per cell) | 2 |
| Radiation | Mo Kα |
| Temperature (K) | 293 |
| Reflections Collected | 2268 |
| Independent Reflections | 1793 |
| R-factor [F² > 2σ(F²)] | 0.052 |
| wR(F²) (all data) | 0.276 |
Spectroscopic Investigations of Complexation (e.g., NMR, FTIR)
While specific studies detailing the complexation of this compound were not prominently available in the searched literature, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are standard and powerful tools for investigating such interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is highly sensitive to the chemical environment of atomic nuclei. In the context of complexation, changes in the electronic environment around the diol molecule upon binding to another chemical species (e.g., a metal ion) would lead to observable shifts in the NMR spectrum.
¹³C NMR: The carbon atoms, especially those directly attached to the hydroxyl groups (C-OH) and the alkyne carbons (C≡C), would show changes in their chemical shifts upon complexation. The magnitude and direction of these shifts can provide information about the nature and strength of the interaction.
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy probes the vibrational modes of a molecule. The formation of a complex involving this compound would alter its vibrational frequencies.
O-H Stretch: The most indicative signal would be the stretching vibration of the hydroxyl group (ν(O-H)), which typically appears as a broad band in the 3200-3600 cm⁻¹ region. Upon complexation or changes in hydrogen bonding, the position, shape, and width of this band would be altered. For instance, coordination to a metal center typically weakens the O-H bond, causing a shift to a lower frequency (red shift).
C-O Stretch: The C-O stretching vibration, typically found in the 1000-1200 cm⁻¹ range, would also be sensitive to complexation at the hydroxyl site.
Alkyne and Phenyl Modes: While less directly involved, the C≡C stretch (around 2100-2260 cm⁻¹, often weak or inactive in symmetric alkynes) and the various C-H and C=C vibrations of the phenyl rings could also shift, providing secondary evidence of complex formation and associated conformational changes. mdpi.com
Gas Electron Diffraction Studies for Conformer Analysis
Gas Electron Diffraction (GED) is a powerful technique for determining the geometric structure of molecules in the gas phase, free from the packing forces present in a crystal lattice. This method is particularly valuable for analyzing the different stable conformations (conformers) a molecule can adopt due to rotation around its single bonds.
No specific gas electron diffraction studies for this compound were identified in the provided search results. However, such a study would be instrumental in understanding its intrinsic molecular shape and flexibility. For a molecule like this, the key conformational variables would be the torsion angles describing the orientation of the four phenyl rings and the two hydroxyl groups relative to the central butyne core.
A GED analysis, often complemented by theoretical calculations, would aim to:
Determine the preferred rotational arrangement (conformation) of the diphenylcarbinol groups around the C-C single bonds.
Quantify bond lengths, bond angles, and torsional angles in the gas phase for comparison with solid-state data from X-ray diffraction.
Identify whether a single conformer is dominant at the experimental temperature or if a mixture of conformers exists in equilibrium. For related molecules like tetraphenylsilane, multiple models have been shown to fit experimental data, indicating the complexity of determining the precise conformation of multiple phenyl rings. researchgate.net
This information is crucial for a complete understanding of the molecule's structural chemistry, as the gas-phase structure represents the geometry governed purely by intramolecular forces.
Biological Research Applications and Mechanistic Insights
Biological Activity of Derivatives for Therapeutic Purposes
Potential in Drug Development and as Probes for Biological Processes
The potential of 1,1,4,4-Tetraphenyl-2-butyne-1,4-diol or its derivatives in the field of drug development remains largely unexplored. The core structure has not been identified in published studies as a significant scaffold for creating new drugs. Similarly, its application as a molecular probe for investigating biological processes has not been documented in the available scientific literature.
Investigation of Nematocidal Activity
While some simpler acetylenic diols are investigated for their potential as nematocides, there is no specific research available that demonstrates or investigates the nematocidal properties of this compound. Studies on other alkynes suggest that specific structural features, such as the presence of electron-withdrawing groups, may be crucial for this type of activity, which are absent in the parent compound.
Interactions with Biological Targets, e.g., Metal Ions
Detailed investigations into the interactions of this compound with specific biological targets, including metal ions within a biological context, have not been reported. While the simpler compound, 2-butyne-1,4-diol (B31916), is used in non-biological applications such as electrodeposition where it interacts with metal ions, this does not provide insight into its potential biological interactions mdpi.com.
Cellular Process Effects and Mechanisms of Action
Information regarding the effects of this compound on cellular processes and its corresponding mechanisms of action is not available in the current body of scientific literature. Research has not yet elucidated whether this compound has any significant impact on cell signaling, proliferation, apoptosis, or other cellular functions.
Future Research Directions and Emerging Applications
Exploration of Novel Supramolecular Architectures
The field of crystal engineering and supramolecular chemistry stands to benefit from the distinct molecular geometry of 1,1,4,4-tetraphenyl-2-butyne-1,4-diol. The foundational work on its crystal structure has revealed that the molecule is centrosymmetric, with the hydroxyl groups oriented on opposite sides of the molecule. researchgate.netnih.gov This arrangement facilitates the formation of linear supramolecular chains through intermolecular O—H⋯O hydrogen bonds along the crystallographic b-axis. researchgate.netnih.gov
Future research can build upon this understanding to create more complex and functional supramolecular assemblies. A primary research direction involves the strategic modification of the molecular backbone. Introducing additional hydrogen-bonding sites or other non-covalent interaction motifs onto the phenyl rings could direct the self-assembly process into two-dimensional (2D) sheets or three-dimensional (3D) frameworks. Another promising avenue is the co-crystallization of this compound with other complementary molecules. This could lead to the formation of host-guest systems, porous organic frameworks, or multi-component crystals with tailored properties.
| Crystal Data for this compound | |
| Molecular Formula | C₂₈H₂₂O₂ |
| Molecular Weight | 390.46 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 11.7760(7) Åb = 6.1154(4) Åc = 14.7620(9) Åβ = 104.930(8)° |
| Volume | 1027.20(11) ų |
| Z | 2 |
| Hydrogen Bond Geometry | D—H⋯A: O1—H1a⋯O1ⁱd(D—H): 0.82 Åd(H⋯A): 2.37 Åd(D⋯A): 3.040(3) Å∠(DHA): 139° |
| Data sourced from Acta Crystallographica Section E |
Integration into Advanced Functional Materials
The intrinsic properties of this compound suggest its potential as a fundamental building block for advanced functional materials. ontosight.ai The rigid and linear butyne core, combined with the electronically active phenyl groups, provides a scaffold for creating materials with interesting optical and electronic properties. ontosight.ai
A significant area of future research lies in the synthesis of polymers incorporating this diol. As a monomer, it can be used in polymerization reactions, such as polycondensation or polyaddition, to create high-performance polymers. These materials could exhibit high thermal stability and potentially possess useful photoluminescent or semiconducting properties, making them candidates for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). Research would focus on the synthesis and characterization of these novel polymers, evaluating their thermal, mechanical, photophysical, and electronic characteristics. The development of derivatives with enhanced solubility and processability will also be a key aspect of this research.
Development of New Catalytic Systems
The molecular structure of this compound, particularly the presence of two hydroxyl groups in a specific spatial arrangement, suggests its potential use as a ligand in catalysis. While currently unexplored, this avenue of research could lead to the development of novel catalytic systems.
A promising direction is in the field of asymmetric catalysis. The two hydroxyl groups can be derivatized to create bidentate ligands. By employing chiral derivatizing agents, it would be possible to synthesize a new class of chiral ligands. The rigidity of the butyne backbone would impart a well-defined geometry to the resulting metal complexes, which is a desirable feature for achieving high stereoselectivity in catalytic reactions. Future studies would involve the synthesis of these chiral ligands, their coordination with various transition metals, and the evaluation of the resulting complexes as catalysts in a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.
Expanded Biological and Biomedical Research Horizons
The potential biological activity of this compound and its derivatives remains a largely unexplored frontier. ontosight.ai The tetraphenyl substitution imparts significant lipophilicity to the molecule, which may facilitate interaction with biological membranes or hydrophobic pockets of proteins. The rigid scaffold could also serve as a basis for the design of new therapeutic agents.
Future research should be directed towards a systematic evaluation of the biological properties of this compound. Initial studies could involve broad-spectrum screening for various biological activities, including anticancer, antimicrobial, and antiviral properties. Given that some p-terphenyl (B122091) compounds have shown cytotoxicity against several cell lines, investigating the potential of this compound as an anticancer agent would be a logical starting point. nih.gov Furthermore, its rigid structure could be utilized as a scaffold in medicinal chemistry to design and synthesize novel molecules with specific biological targets. This would involve creating a library of derivatives and evaluating their structure-activity relationships.
Controlled Self-Assembly in Microfluidic Systems
Microfluidic technologies offer precise control over fluid dynamics and mixing at the microscale, providing an ideal environment for directing the self-assembly of molecules into well-defined nanostructures. nih.gov The known ability of this compound to form linear supramolecular chains via hydrogen bonding presents an opportunity for controlled assembly within microfluidic devices.
Future research in this area would likely involve modifying the molecule to enhance its amphiphilic character. For instance, attaching hydrophilic polymer chains, such as polyethylene (B3416737) glycol (PEG), to one or both of the hydroxyl groups would yield a classic amphiphilic structure. By introducing a solution of these modified molecules into a microfluidic chip and controlling the mixing with a non-solvent, it may be possible to direct their self-assembly into specific morphologies, such as nanofibers, nanotubes, or vesicles, with a high degree of uniformity. The ability to control parameters like flow rate and concentration gradients in a microfluidic system could provide unprecedented control over the final assembled structures, opening up possibilities for creating novel nanomaterials for applications in drug delivery and nanotechnology. ontosight.ainih.gov
Q & A
Q. How can researchers leverage steric effects for stereochemical control in derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
